Pyrazole 3-Methyl Substitution Confers Distinct Kinase Targeting Profile Relative to the Des-Methyl Analog JK-P3
The target compound differs from the well-characterized VEGFR2/FGFR inhibitor JK-P3 (CAS 942655-44-9) by two critical structural features: (i) the presence of a 3-methyl substituent on the pyrazole ring and (ii) a different amide connectivity (amide at pyrazole C5 vs. C3 in JK-P3). In the broader N-pyrazolyl benzamide class, pyrazole N1-phenyl substitution combined with 3-methyl is associated with TrkA kinase binding as demonstrated by the co-crystal structure of 2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide in complex with the TrkA kinase domain (PDB 6D1Y, resolution 1.93 Å) [1]. By contrast, JK-P3 with its N1-unsubstituted pyrazole and C3-amide linkage engages VEGFR2 (IC₅₀ = 7.83 μM) and FGFR1/3 (IC₅₀ = 27 μM and 5.18 μM, respectively) via a distinct binding mode [2]. No published head-to-head kinase panel data for CAS 1202980-98-0 are currently available; this differentiation is based on class-level structural biology inference. The 3-methyl group introduces both steric and electronic modulation predicted to alter the hydrogen-bonding network within the kinase hinge region relative to JK-P3.
| Evidence Dimension | Predicted primary kinase target engagement based on scaffold chemotype |
|---|---|
| Target Compound Data | 3-Methyl-1-phenyl-1H-pyrazol-5-yl benzamide scaffold; PDB 6D1Y co-crystal shows this scaffold engages TrkA kinase domain (2,4-dichloro analog, allosteric binding mode); no direct kinase panel data available for CAS 1202980-98-0 |
| Comparator Or Baseline | JK-P3 (des-methyl, C3-amide): VEGFR2 IC₅₀ = 7.83 μM; FGFR1 IC₅₀ = 27 μM; FGFR3 IC₅₀ = 5.18 μM [2] |
| Quantified Difference | Predicted shift in kinase targeting from VEGFR2/FGFR (JK-P3) toward Trk family kinases (target compound scaffold); magnitude of selectivity shift cannot be quantified without direct experimental data |
| Conditions | PDB 6D1Y X-ray crystallography (1.93 Å) for scaffold binding mode; JK-P3 data from recombinant kinase activity assays [2] |
Why This Matters
Investigators seeking a VEGFR2 tool compound should select JK-P3, not CAS 1202980-98-0; conversely, those exploring TrkA-directed or neurotrophin pathway modulation should prioritize the 3-methyl-1-phenyl-1H-pyrazol-5-yl benzamide scaffold based on the PDB 6D1Y structural evidence.
- [1] Bagal, S.K.; Omoto, K.; Blakemore, D.C.; et al. J. Med. Chem. 2019, 62, 247–265. PDB ID: 6D1Y (2,4-dichloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide bound to TrkA). View Source
- [2] Kankanala, J.; et al. Br. J. Pharmacol. 2012, 166, 737–748; Sigma-Aldrich SML0509 product datasheet; InvivoChem V2149 product datasheet. View Source
